molecular formula C16H13N3O2 B068680 N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 172753-14-9

N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B068680
CAS No.: 172753-14-9
M. Wt: 279.29 g/mol
InChI Key: XWHKHNXFNKFALO-UHFFFAOYSA-N
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Description

WAY-270089 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. It is a heteroaryl-pyrazole derivative, which means it contains a pyrazole ring with heteroaryl substituents. This compound has been studied for its potential therapeutic applications, particularly as a TLR7 agonist, which is a type of receptor involved in the immune response .

Preparation Methods

The synthesis of WAY-270089 involves several steps, starting with the preparation of the pyrazole ring and subsequent attachment of heteroaryl groups. The synthetic route typically includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of Heteroaryl Groups: The heteroaryl groups are introduced through a series of substitution reactions, often involving halogenated heteroaryl compounds and a base such as potassium carbonate.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial production methods for WAY-270089 would likely involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and minimize impurities, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

WAY-270089 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert WAY-270089 into its reduced forms, which may have different properties and applications.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and bases such as potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used but generally include various derivatives of the original compound.

Scientific Research Applications

WAY-270089 has a wide range of scientific research applications, including:

    Biology: As a TLR7 agonist, WAY-270089 is studied for its ability to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases and other immune-related conditions.

    Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of its immunomodulatory effects.

    Industry: WAY-270089 and its derivatives may have applications in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of WAY-270089 involves its interaction with TLR7 receptors. TLR7 is a type of receptor found on immune cells that recognizes single-stranded RNA from viruses. When WAY-270089 binds to TLR7, it activates the receptor, leading to the production of cytokines and other immune responses. This activation can help enhance the body’s ability to fight off infections and may also have therapeutic potential in modulating the immune response in autoimmune diseases.

Comparison with Similar Compounds

WAY-270089 can be compared with other TLR7 agonists, such as imiquimod and resiquimod. While all these compounds activate TLR7, WAY-270089 may have unique properties that make it more effective or suitable for specific applications. For example, it may have a different binding affinity, stability, or side effect profile compared to other TLR7 agonists.

Similar compounds include:

    Imiquimod: Another TLR7 agonist used in the treatment of certain skin conditions.

    Gardiquimod: A synthetic TLR7 agonist studied for its immunomodulatory effects.

These comparisons highlight the uniqueness of WAY-270089 and its potential advantages over other similar compounds.

Biological Activity

N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidine core with a carboxamide functional group and a 2-methylphenyl substituent. Its molecular formula is C14H12N4O2, with a molecular weight of approximately 256.27 g/mol. The structural attributes contribute to its potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)5.2Induction of apoptosis via caspase activation
A549 (lung cancer)3.8Inhibition of PI3K/Akt pathway
HeLa (cervical cancer)4.5Cell cycle arrest in G1 phase

These findings suggest that the compound may act by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against a range of pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli16 µg/mLBacteriostatic
Candida albicans64 µg/mLFungicidal

The compound's ability to inhibit bacterial and fungal growth suggests its potential as an antimicrobial agent.

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation in animal models:

  • Model: Carrageenan-induced paw edema in rats
  • Dosage: 10 mg/kg and 20 mg/kg
  • Results: Significant reduction in paw swelling compared to control groups.

This anti-inflammatory activity indicates its potential for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been found to inhibit certain kinases involved in cancer progression.
  • Receptor Binding : It shows binding affinity for receptors associated with inflammation and pain pathways.
  • Gene Expression Modulation : It can modulate the expression of genes involved in apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis.
  • Case Study on Infection Models : In a murine model of bacterial infection, administration of the compound resulted in reduced bacterial load and improved survival rates compared to untreated controls.

Properties

CAS No.

172753-14-9

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C16H13N3O2/c1-11-6-2-3-7-13(11)18-15(20)12-10-17-14-8-4-5-9-19(14)16(12)21/h2-10H,1H3,(H,18,20)

InChI Key

XWHKHNXFNKFALO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CN=C3C=CC=CN3C2=O

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN=C3C=CC=CN3C2=O

Synonyms

N-(2-methylphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene -9-carboxamide

Origin of Product

United States

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